molecular formula C31H32N2O4S B12609700 N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide

N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide

Cat. No.: B12609700
M. Wt: 528.7 g/mol
InChI Key: JNJQFLCWWUSMFO-UHFFFAOYSA-N
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Description

N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide: is a complex organic compound that features a thiazole ring, a benzyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Benzylation and Phenylation: The thiazole intermediate is then subjected to benzylation and phenylation reactions to introduce the benzyl and phenyl groups.

    Amidation: The final step involves the reaction of the thiazole derivative with 4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanoic acid to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Could produce alcohols or amines.

Scientific Research Applications

N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide
  • N-(5-benzylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide
  • N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4-ethoxy-2-methylphenyl)-4-oxobutanamide

Uniqueness

N-(5-benzyl-4-phenylthiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide is unique due to the specific combination of functional groups and the thiazole ring structure. This uniqueness may confer distinct biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H32N2O4S

Molecular Weight

528.7 g/mol

IUPAC Name

N-(5-benzyl-4-phenyl-1,3-thiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide

InChI

InChI=1S/C31H32N2O4S/c1-4-36-26-18-21(3)24(20-27(26)37-5-2)25(34)16-17-29(35)32-31-33-30(23-14-10-7-11-15-23)28(38-31)19-22-12-8-6-9-13-22/h6-15,18,20H,4-5,16-17,19H2,1-3H3,(H,32,33,35)

InChI Key

JNJQFLCWWUSMFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(=O)CCC(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)OCC

Origin of Product

United States

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